L-Glutamic Acid-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

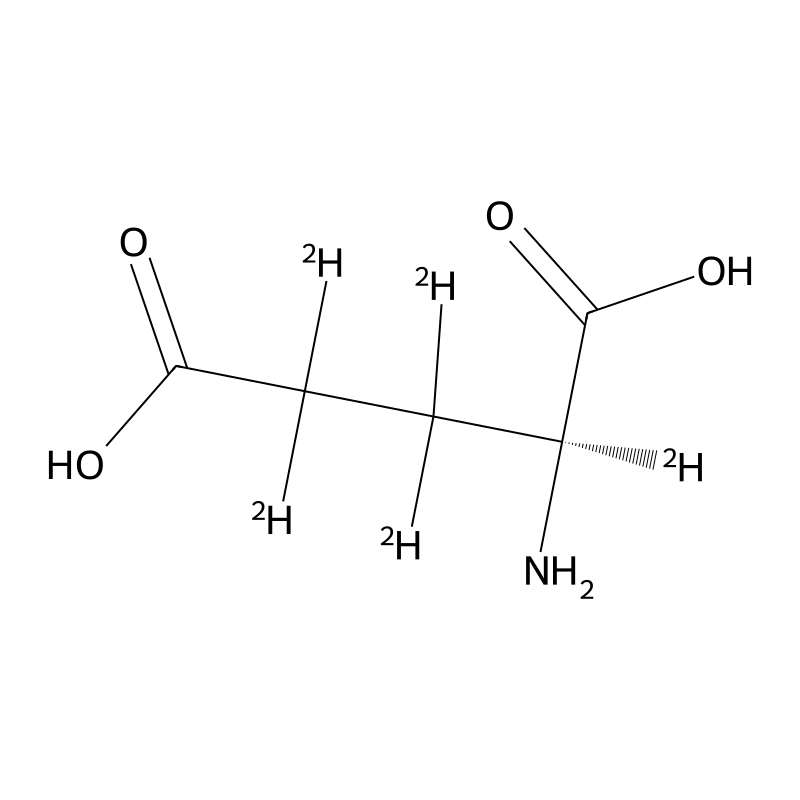

L-Glutamic Acid-d5 is a deuterated form of L-Glutamic Acid, an amino acid that plays a critical role in cellular metabolism. The "d5" denotes the presence of five deuterium atoms, which are isotopes of hydrogen. This modification is often used in research to trace metabolic pathways and study biochemical processes due to the distinct mass difference between deuterium and hydrogen. The molecular formula for L-Glutamic Acid-d5 is C₅H₄D₅N₁O₄, and it retains the same structural characteristics as L-Glutamic Acid, including two carboxyl groups and one amino group, which can participate in various

Neurotransmitter Research:

Glutamicol-d5 is a deuterated form of glutamic acid, a major excitatory neurotransmitter in the central nervous system. Because the deuterium replaces a hydrogen atom in the molecule, it offers several advantages for research purposes:

- Metabolic Stability: The deuterium substitution slows down the metabolism of Glutamicol-d5 compared to regular glutamic acid. This allows researchers to measure its levels and activity more accurately in the brain and other tissues.

- Reduced Background Signal: When analyzing brain activity using techniques like magnetic resonance spectroscopy (MRS), Glutamicol-d5 produces a distinct signal that can be easily distinguished from the naturally occurring glutamate. This helps researchers isolate and study specific aspects of glutamatergic neurotransmission.

Investigating Glutamate Function in Brain Disorders:

Glutamatergic dysfunction is implicated in various neurological and psychiatric disorders, including:

- Alzheimer's disease

- Parkinson's disease

- Schizophrenia

- Epilepsy

Researchers are using Glutamicol-d5 to:

- Measure glutamate levels in the brains of patients with these disorders. This can help them understand how changes in glutamate activity contribute to the disease process.

- Track the response to new therapies that target the glutamatergic system. By monitoring changes in Glutamicol-d5 levels, researchers can assess the effectiveness of new drugs and treatments.

Preclinical Studies of Neurotoxicity:

Glutamate excitotoxicity, a condition caused by excessive stimulation of glutamate receptors, can damage and kill brain cells. Glutamicol-d5 is being used in preclinical studies to:

- Investigate the mechanisms of glutamate excitotoxicity. This can help researchers develop new strategies to protect brain cells from damage in conditions like stroke and traumatic brain injury.

- Test potential neuroprotective agents. By measuring the effects of these agents on Glutamicol-d5-induced neurotoxicity, researchers can evaluate their potential to prevent or reduce brain damage.

- Decarboxylation: L-Glutamic Acid-d5 can lose a carboxyl group to form L-Glutamine-d5.

- Transamination: It can participate in transamination reactions where it exchanges its amino group with a keto acid, typically α-ketoglutarate, leading to the formation of different amino acids.

- Formation of α-Ketoglutarate: In metabolic pathways, L-Glutamic Acid-d5 can be converted into α-ketoglutarate, an important intermediate in the tricarboxylic acid cycle .

L-Glutamic Acid-d5 retains the biological activities associated with L-Glutamic Acid, including:

- Neurotransmission: It acts as an excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic transmission and plasticity.

- Metabolic Role: It is involved in nitrogen metabolism and serves as a precursor for the synthesis of other amino acids and biomolecules.

- Regulatory Functions: L-Glutamic Acid influences various physiological processes, including hormone secretion and immune responses .

L-Glutamic Acid-d5 can be synthesized through several methods:

- Deuteration of L-Glutamic Acid: This involves replacing hydrogen atoms with deuterium using deuterated reagents under controlled conditions.

- Biosynthesis from Precursor Compounds: Utilizing biological systems or cultured cells that naturally produce L-Glutamic Acid and then incorporating deuterated substrates can yield L-Glutamic Acid-d5.

- Chemical Synthesis: Starting from simpler deuterated compounds, synthetic pathways can be designed to construct L-Glutamic Acid-d5 through multi-step reactions involving protection and deprotection strategies .

L-Glutamic Acid-d5 has several applications, particularly in research:

- Metabolic Tracing: Used as a tracer in metabolic studies to investigate the pathways of amino acid metabolism.

- Mass Spectrometry: Acts as an internal standard for quantifying L-Glutamic Acid in various biological samples using gas chromatography or liquid chromatography coupled with mass spectrometry.

- Neuroscience Research: Employed in studies examining neurotransmitter dynamics and receptor interactions .

Studies involving L-Glutamic Acid-d5 often focus on its interactions with various receptors and enzymes:

- Receptor Binding: Research indicates that it interacts with glutamate receptors, influencing synaptic activity and plasticity.

- Enzymatic Reactions: It participates in enzymatic processes involving transaminases and glutamate dehydrogenases, affecting metabolic fluxes within cells .

L-Glutamic Acid-d5 shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Glutamic Acid | Same backbone structure | Non-deuterated; widely available |

| D-Glutamic Acid | Mirror image (enantiomer) | Different optical activity; less common in nature |

| N-Acetyl-L-glutamic Acid | Contains an acetyl group | Modified form; used in specific biochemical contexts |

| L-Alanine | Similar amino acid structure | Only one amino group; simpler structure |

| L-Asparagine | Similar backbone but different side chain | Different functional roles in metabolism |

The uniqueness of L-Glutamic Acid-d5 lies primarily in its isotopic labeling, which provides distinct advantages for tracing studies without altering the compound's inherent biological functions .